2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline
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Overview
Description
2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline, also known as Prazosin, is a quinazoline derivative that is primarily used as an alpha-1 adrenergic receptor antagonist. It was first synthesized in the 1970s and has since been extensively studied for its various applications in scientific research.
Mechanism Of Action
2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline acts as a competitive antagonist at alpha-1 adrenergic receptors, blocking the binding of endogenous ligands such as norepinephrine and epinephrine. This results in a decrease in smooth muscle contraction and vasodilation, leading to a decrease in blood pressure.
Biochemical And Physiological Effects
2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline has been shown to have various biochemical and physiological effects in scientific research. It has been found to decrease blood pressure in hypertensive patients, reduce symptoms of post-traumatic stress disorder, and inhibit the growth of certain cancer cells. Additionally, 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline in lab experiments is its selectivity for alpha-1 adrenergic receptors, allowing for specific investigation of this receptor subtype. However, one limitation is that 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline may have off-target effects on other receptor subtypes, potentially confounding experimental results.
Future Directions
There are several future directions for research involving 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline. One area of interest is its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further investigation of 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline's anti-cancer properties may lead to the development of new cancer treatments. Finally, exploring the effects of 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline on other receptor subtypes may provide insight into its off-target effects and potential therapeutic applications beyond alpha-1 adrenergic receptor blockade.
Synthesis Methods
The synthesis of 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline involves the reaction of 2,4-dichloro-6-methylquinazoline with 4-amino-N-butylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then further purified through recrystallization and column chromatography.
Scientific Research Applications
2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline has been widely used in scientific research for its ability to selectively block alpha-1 adrenergic receptors. This receptor subtype is involved in various physiological processes such as smooth muscle contraction, blood pressure regulation, and neurotransmitter release. By blocking these receptors, 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline can be used to investigate the role of alpha-1 adrenergic receptors in these processes.
properties
IUPAC Name |
2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4/c1-3-4-12-26-13-15-27(16-14-26)23-24-21-11-10-18(2)17-20(21)22(25-23)19-8-6-5-7-9-19/h5-11,17H,3-4,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZKJVXMIROOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386406 |
Source
|
Record name | 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline | |
CAS RN |
5689-50-9 |
Source
|
Record name | 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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